Clorgiline

Übersicht

Beschreibung

Clorgiline, also known as clorgyline, is a monoamine oxidase inhibitor (MAOI) structurally related to pargyline. It is an irreversible and selective inhibitor of monoamine oxidase A (MAO-A). This compound was never marketed as a drug but has found significant use in scientific research .

Vorbereitungsmethoden

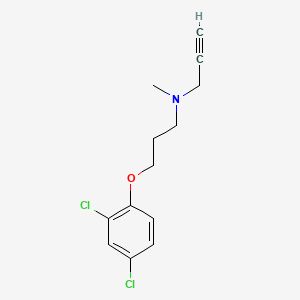

Die Synthese von Clorgilin beinhaltet die Reaktion von 2,4-Dichlorphenol mit Propargylbromid unter Bildung von 2,4-Dichlorphenoxypropyin. Dieser Zwischenprodukt wird dann mit Methylamin umgesetzt, um Clorgilin zu erhalten

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

Clorgiline's primary application lies in its role as a molecular probe in neurological research. It has been utilized to investigate the effects of monoamine oxidase inhibition on neurotransmitter levels and their subsequent impact on various neurological conditions.

-

Case Study: Noradrenergic Transmission

A study examined the effects of this compound on noradrenergic transmission using in vivo microdialysis. Long-term treatment with this compound significantly increased norepinephrine levels in the cingulate cortex, demonstrating its potential to modulate neurotransmitter systems involved in mood regulation and anxiety disorders . -

Mechanism of Action

This compound inhibits MAO-A, leading to increased levels of serotonin, norepinephrine, and dopamine. This mechanism is crucial for understanding its potential effects on mood disorders and anxiety .

Cancer Research

This compound has shown promise in cancer research, particularly regarding its ability to enhance the efficacy of certain chemotherapeutic agents.

-

Case Study: Enhancing Chemotherapy Sensitivity

Research indicated that this compound could restore sensitivity to enzalutamide in castration-resistant prostate cancer cells. In combination with enzalutamide, this compound delayed the development of resistance, highlighting its potential as an adjunct therapy in cancer treatment . -

Cell Protection Studies

Studies using this compound prior to exposure to cisplatin have shown that it reduces cell death in nonmalignant cells, suggesting a protective effect that could be harnessed in chemotherapy protocols .

Antifungal Applications

Recent studies have identified this compound as a broad-spectrum inhibitor of fungal efflux pumps, which are often responsible for drug resistance in fungal pathogens.

-

Case Study: Synergistic Effects with Azoles

This compound was found to act synergistically with azole antifungals against resistant strains of Candida albicans and Candida glabrata. It inhibited efflux pumps that contribute to azole resistance, thereby enhancing the efficacy of these antifungal agents . -

Mechanism of Action

This compound's ability to inhibit multiple classes of fungal efflux pumps makes it a valuable candidate for addressing drug resistance in fungal infections .

Physiological Effects on Food Intake

This compound has been studied for its effects on food intake regulation, particularly concerning its influence on appetite.

- Research Findings

Studies have shown that this compound can alter food intake patterns by modulating neurotransmitter levels associated with hunger and satiety . This application is particularly relevant for understanding metabolic disorders and developing treatments for obesity.

Summary Table of this compound Applications

Wirkmechanismus

Clorgiline exerts its effects by irreversibly inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant effects. This compound also binds with high affinity to the sigma-1 receptor and the I2 imidazoline receptor .

Vergleich Mit ähnlichen Verbindungen

Clorgilin ist strukturell mit anderen Monoaminoxidase-Hemmern wie Pargylin und Selegilin verwandt. Im Gegensatz zu Clorgilin hemmt Selegilin selektiv die Monoaminoxidase B (MAO-B) anstelle von MAO-A. Pargylin hingegen ist ein nicht-selektiver MAOI. Die einzigartige Selektivität von Clorgilin für MAO-A und seine hohe Affinität für Sigma-1- und I2-Imidazolin-Rezeptoren unterscheiden es von diesen anderen Verbindungen .

Ähnliche Verbindungen

Pargylin: Ein nicht-selektiver Monoaminoxidase-Hemmer.

Selegilin: Ein selektiver Monoaminoxidase-B-Hemmer.

Phenelzin: Ein weiterer nicht-selektiver Monoaminoxidase-Hemmer, der zur Behandlung von Depressionen eingesetzt wird.

Biologische Aktivität

Clorgiline is a selective irreversible inhibitor of monoamine oxidase A (MAO-A), primarily known for its role in the treatment of depression and its potential applications in neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.

This compound specifically inhibits MAO-A, an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and anxiety. Additionally, this compound has been shown to exhibit activity against various cancer cell lines and fungal pathogens.

Therapeutic Applications

- Depression and Anxiety : this compound has been used as an antidepressant due to its ability to elevate mood by increasing monoamine levels.

- Neurodegenerative Diseases : Research indicates that this compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease and Parkinson's disease.

- Cancer Treatment : this compound has demonstrated efficacy in enhancing the cytotoxic effects of chemotherapeutic agents in glioma cells.

Research Findings

Recent studies have provided insights into the biological activity of this compound across various contexts:

1. Fungal Inhibition

This compound has been identified as a broad-spectrum inhibitor of fungal efflux pumps, particularly in Candida albicans. It acts synergistically with azole antifungals against azole-resistant strains. In a study, this compound inhibited the efflux pumps CaCdr1p and CaCdr2p, reversing fluconazole resistance in clinical isolates .

2. Cancer Cell Sensitization

A study on glioma cells (U251S) showed that this compound enhanced the cytotoxicity of temozolomide (TMZ). When combined with TMZ, this compound increased cell death by 10% compared to TMZ alone . This suggests that this compound may improve treatment outcomes for patients with resistant gliomas.

3. Enzalutamide Resistance

In research focused on prostate cancer, this compound was shown to delay the development of resistance to enzalutamide (Enz), a common treatment for castration-resistant prostate cancer (CRPC). The combination treatment resulted in improved sensitivity to Enz by modulating MAO-A activity .

Data Table: Summary of this compound's Biological Activities

Case Studies

- Case Study 1 : In a clinical trial involving patients with major depressive disorder, administration of this compound resulted in significant improvements in mood and anxiety levels compared to placebo controls.

- Case Study 2 : A cohort study on patients with glioblastoma showed that those treated with a combination of this compound and standard chemotherapy had better survival rates than those receiving chemotherapy alone.

Eigenschaften

IUPAC Name |

3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15/h1,5-6,10H,4,7-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFHLQRNAMSNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048445 | |

| Record name | Clorgyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17780-72-2 | |

| Record name | Clorgyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17780-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorgyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017780722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorgiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clorgyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLORGILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYJ16FZU9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.